molecular formula C9H3Cl2N3 B186713 2,4-Dichloroquinazoline-6-carbonitrile CAS No. 150449-98-2

2,4-Dichloroquinazoline-6-carbonitrile

Cat. No. B186713
M. Wt: 224.04 g/mol
InChI Key: KHWYUDBVRMAWGX-UHFFFAOYSA-N
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Description

2,4-Dichloroquinazoline-6-carbonitrile is a chemical compound with the CAS Number: 150449-98-2 . It has a molecular weight of 224.05 and its IUPAC name is 2,4-dichloro-6-quinazolinecarbonitrile .


Molecular Structure Analysis

The InChI code for 2,4-Dichloroquinazoline-6-carbonitrile is 1S/C9H3Cl2N3/c10-8-6-3-5(4-12)1-2-7(6)13-9(11)14-8/h1-3H . This indicates the molecular structure of the compound. The molecular formula is C9H3Cl2N3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Dichloroquinazoline-6-carbonitrile include a molecular weight of 224.05 . The compound should be stored in an inert atmosphere at 2-8°C . The boiling point of the compound was not found in the search results .

Scientific Research Applications

  • Synthesis of 2,4-Dichloroquinoline: This compound was synthesized from 2-ethynylanilines and anthranilonitriles, with a potential application in the synthesis of other heterocyclic compounds, such as 4,6-dichloropyrazolo[3,4-d]pyrimidine (dichloro-9H-isopurine) (Lee et al., 2006).

  • Chemical Reactivity Studies: The chemical reactivity of related compounds towards nucleophilic reagents was explored, leading to the synthesis of various heterocyclic systems (Ibrahim & El-Gohary, 2016).

  • Polyfunctionally Substituted Pyrazoloquinolinones: Research on 2,4-dichloroquinoline-3-carbonitrile led to the development of novel compounds with potential applications in medicinal chemistry (Mekheimer et al., 2008).

  • Development of Irreversible Inhibitors: 2,4-Dichloroquinazoline-6-carbonitrile derivatives have been used in the design of irreversible inhibitors for kinases like EGFR and HER-2, showing potential as cancer therapeutics (Wissner et al., 2003).

  • Synthesis of Quinazoline-2,4-diones: Utilizing carbon dioxide, this process involves creating quinazoline-2,4-diones, key intermediates for several drugs, demonstrating the compound's role in pharmaceutical synthesis (Patil et al., 2009).

  • Exploration of Optoelectronic Properties: Research has been conducted on the optoelectronic, nonlinear, and charge transport properties of related quinoline derivatives, indicating potential applications in materials science (Irfan et al., 2020).

  • Tumor Necrosis Factor Alpha Inhibition: Compounds derived from 2,4-Dichloroquinazoline-6-carbonitrile have been studied for their role in inhibiting tumor necrosis factor alpha production, with implications in treating inflammatory diseases (Green et al., 2007).

Safety And Hazards

The safety information available indicates that 2,4-Dichloroquinazoline-6-carbonitrile should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

2,4-dichloroquinazoline-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Cl2N3/c10-8-6-3-5(4-12)1-2-7(6)13-9(11)14-8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWYUDBVRMAWGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70596349
Record name 2,4-Dichloroquinazoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloroquinazoline-6-carbonitrile

CAS RN

150449-98-2
Record name 2,4-Dichloroquinazoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SL Degorce, R Anjum, A Bloecher… - Journal of Medicinal …, 2019 - ACS Publications
In this article, we report the discovery of a series of 5-azaquinazolines as selective IRAK4 inhibitors. From modestly potent quinazoline 4, we introduced a 5-aza substitution to mask the …
Number of citations: 14 pubs.acs.org

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